molecular formula C12H22N2O2 B1403674 exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1408074-85-0

exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Cat. No. B1403674
M. Wt: 226.32 g/mol
InChI Key: KAZCIFZEEFNPOF-AEJSXWLSSA-N
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Description

“exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is a nitrogen-containing heterocycle . This core structure has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .


Synthesis Analysis

The synthesis of structures similar to “exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” has been achieved through various methods. For instance, an efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another approach involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .


Molecular Structure Analysis

The geometric structure calculations of derivatives based on bicyclo[3.2.1]octane were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels .


Chemical Reactions Analysis

A series of nitro group and aza nitrogen atom derivatives, based on bicyclo[3.2.1]octane, were designed and studied by theoretical methods . The reaction proceeds with an interesting control of the stereochemistry of the bridged secondary, tertiary, or quaternary center .


Physical And Chemical Properties Analysis

The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities of the designed compounds were calculated by reasonable calculation methods to evaluate their comprehensive properties and establish the relationship between structure and performance .

Scientific Research Applications

Synthesis of Constrained Amino Acids

The synthesis of new constrained 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using exo- and endo-norbornene amino acids as chiral building blocks has been reported. This method provides access to optically pure amino acids which can be considered both alpha,gamma- and alpha,delta-diamino acids containing sterical constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).

Amination and Ring Expansion

Treatment of exo-2-chloronorbornane with trichloramine-aluminum chloride resulted in ring expansion with incorporation of nitrogen. The major product of the rearrangement was 2-azabicyclo[3.2.1]octane, which highlights the potential of this method for creating novel nitrogen-containing structures (Kovacic et al., 1970).

Development of Nicotinic Acetylcholine Receptor Agonists

Three new azabicyclic amines, including exo-6-amino-8-azabicyclo[3.2.1]octane, have been prepared as isosteres of 3-aminoquinuclidine for drug discovery programs targeting cognitive deficits in schizophrenia. These compounds displayed significant α7 nicotinic acetylcholine receptor activity (Walker et al., 2008).

Synthesis of Exo- and Endo-6-Hydroxy- and 6,7-Epoxytropanes

Novel endo-6,7-epoxy-8-azabicyclo[3.2.1]octane derivatives have been synthesized. Their different reactivity compared to exo-analogues was exploited in the total synthesis of scopine, pseudoscopine, and nor-derivatives (Justice & Malpass, 1995).

Desymmetrization by Ring-Closing Metathesis

The 6,8-dioxabicyclo[3.2.1]octane skeleton, a common structural subunit in natural products, has been synthesized using a new strategy involving desymmetrization of trienes derived from diols via ring-closing metathesis. This method was used for the syntheses of exo-brevicomin and rac-endo- and enantiomerically enriched endo-brevicomin (Burke et al., 1999).

Future Directions

The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane has been a historical challenge and continues to be a future prospect . The development and design of high energy density compounds (HEDCs) with a good balance between performance and safety is an important subject .

properties

IUPAC Name

tert-butyl N-[(1R,2S,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZCIFZEEFNPOF-AEJSXWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2CC[C@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 2
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 3
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 4
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 5
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 6
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane

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